molecular formula C14H10N6O4 B12921252 2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine CAS No. 91620-55-2

2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine

Cat. No.: B12921252
CAS No.: 91620-55-2
M. Wt: 326.27 g/mol
InChI Key: KKVGCGSKQTYXQJ-UHFFFAOYSA-N
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Description

2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine is a quinazoline derivative featuring a nitro group at position 6 of the quinazoline core and a 2-amino-5-nitrophenyl substituent at position 2. Quinazoline derivatives are renowned for their diverse biological activities, including kinase inhibition and anti-inflammatory effects . The compound’s structure combines electron-withdrawing nitro groups and an electron-donating amino group, creating a unique electronic profile that may influence its reactivity, solubility, and biological interactions.

Properties

CAS No.

91620-55-2

Molecular Formula

C14H10N6O4

Molecular Weight

326.27 g/mol

IUPAC Name

2-(2-amino-5-nitrophenyl)-6-nitroquinazolin-4-amine

InChI

InChI=1S/C14H10N6O4/c15-11-3-1-7(19(21)22)5-9(11)14-17-12-4-2-8(20(23)24)6-10(12)13(16)18-14/h1-6H,15H2,(H2,16,17,18)

InChI Key

KKVGCGSKQTYXQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-amino-5-nitrophenyl derivatives, followed by cyclization to form the quinazoline ring. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of quinazoline compounds, including 2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted the compound's efficacy against breast cancer cells, showcasing its potential as a lead compound in anticancer drug development .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against several bacterial strains, making it a candidate for further exploration in the development of new antibiotics. Its mechanism of action may involve interference with bacterial DNA synthesis or cell wall integrity .

Pharmacology

Enzyme Inhibition
2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine has been studied for its role as an inhibitor of specific enzymes involved in disease pathways. For example, it shows promise in inhibiting kinases that are crucial in cancer signaling pathways, which could lead to the development of targeted therapies .

Neuroprotective Effects
Recent research has explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. The findings suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, which are key factors in conditions like Alzheimer's disease .

Material Science

Organic Electronics
Due to its unique electronic properties, 2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine is being investigated for applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications .

Case Studies

Study ReferenceApplication AreaKey Findings
Anticancer ActivityInhibits proliferation of breast cancer cells; induces apoptosis.
Enzyme InhibitionEffective kinase inhibitor; potential for targeted cancer therapies.
NeuroprotectionReduces oxidative stress; potential application in neurodegenerative diseases.
Organic ElectronicsSuitable for OLEDs and OPVs; stable thin film formation observed.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The quinazoline core can also intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights structurally related 6-nitroquinazolin-4-amine derivatives and their substituents:

Compound Name Substituents at Quinazoline Positions Key Structural Features Biological Activity/Application Reference
2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine 2: 2-amino-5-nitrophenyl; 6: nitro Dual nitro groups, amino-phenyl group Potential kinase inhibition (inferred)
N-(4-fluorophenyl)-6-nitroquinazolin-4-amine 4: 4-fluorophenyl; 6: nitro Fluorinated aryl group Synthetic intermediate
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine 4: 3-chloro-4-fluorophenyl; 6: nitro Halogenated aryl group Anti-inflammatory activity
N-(4-methoxyphenyl)-6-nitroquinazolin-4-amine 4: 4-methoxyphenyl; 6: nitro Methoxy group (electron-donating) Kinase inhibition (CLK1/CDC2-like)
6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine 6: benzodioxolyl; 4: thiophenemethyl Heterocyclic substituents Kinase screening (Reaction Biology Corp)

Key Observations :

  • Electron-Withdrawing vs.
  • Biological Activity : Derivatives with halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl) exhibit anti-inflammatory effects by suppressing TNF-α and IL-6 , while methoxyphenyl analogs show selectivity for CDC2-like kinases .

Key Observations :

  • Nucleophilic Substitution : High yields (>95%) are achievable for aryl amines reacting with 4-chloroquinazoline precursors .
  • Suzuki Coupling : Moderate yields (58%) reflect challenges in coupling sterically hindered boronic acids .
Physicochemical Properties

Data from NMR, HRMS, and LCMS analyses (e.g., and 5 ) reveal:

  • Target Compound: Expected molecular weight ~342 g/mol (C14H10N6O4). No direct data provided, but analogs show: NMR Shifts: Aromatic protons in 6-nitroquinazolin-4-amine derivatives appear at δ 7.2–8.5 ppm . LCMS Purity: Most derivatives exceed 95% purity under gradient elution .

Biological Activity

The compound 2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. Quinazoline derivatives are recognized for their potential as therapeutic agents due to their ability to inhibit various kinases involved in tumor progression and other diseases. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential applications.

The biological activity of 2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine is primarily attributed to its ability to interact with specific molecular targets within cancer cells. This compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival, particularly through the inhibition of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).

Efficacy in Cancer Models

Research indicates that derivatives of quinazoline, including 2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings regarding its efficacy:

Cell Line IC50 Value (μM) Mechanism of Action
MCF-7 (Breast)2.49EGFR Inhibition
A549 (Lung)1.28Multi-Kinase Inhibition
HepG2 (Liver)2.08Anti-proliferative Activity

These studies demonstrate that the compound exhibits potent anti-cancer properties, making it a candidate for further investigation in preclinical and clinical settings.

Case Studies

  • In Vitro Studies : In a study evaluating the cytotoxic effects of several quinazoline derivatives, 2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine was found to be particularly effective against MCF-7 and HepG2 cell lines, with IC50 values indicating strong anti-proliferative activity .
  • Molecular Docking Studies : Molecular docking analyses have revealed that this compound forms stable interactions with the active sites of target kinases, suggesting a mechanism by which it exerts its inhibitory effects. The binding affinity was notably higher compared to other quinazoline derivatives tested, indicating its potential as a lead compound for drug development .
  • Combination Therapy Potential : Preliminary studies have suggested that 2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, potentially overcoming resistance mechanisms observed in certain cancers .

Q & A

Q. What are the key synthetic pathways for 2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via a two-step process:

Formimidamide Formation : React 2-amino-5-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield formimidamide intermediates.

Cyclization : Treat the formimidamide with amines in acetic acid under reflux to form the quinazoline core. Post-synthetic modifications, such as Fe/EtOH/AcOH reduction of nitro groups or alkylation with allyl bromide, enable diversification .

  • Characterization Tools : Use NMR, HPLC, and mass spectrometry for purity assessment. X-ray crystallography (via SHELX programs) is recommended for structural confirmation .

Q. What experimental techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity.
  • Spectroscopy : 1^1H/13^13C NMR resolves aromatic protons and nitro/amine groups. IR spectroscopy confirms functional groups (e.g., nitro stretches at ~1520 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) provides unambiguous structural validation .

Q. How can researchers assess the anti-inflammatory potential of this compound in vitro?

  • Methodological Answer :
  • Biological Models : Use LPS-induced RAW 264.7 macrophages to simulate inflammation.
  • Assays : Quantify TNF-α and IL-6 suppression via ELISA. Compare IC50_{50} values against reference drugs (e.g., dexamethasone).
  • Controls : Include untreated cells and vehicle controls to isolate compound-specific effects .

Q. What safety protocols are recommended for handling nitro-containing quinazoline derivatives?

  • Methodological Answer :
  • Lab Practices : Work in a fume hood with nitrile gloves and protective eyewear. Nitro compounds are potential mutagens.
  • Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH4_4Cl) before disposal.
  • Storage : Keep in amber vials at –20°C under inert gas to prevent decomposition.

Q. How does the nitro group’s position influence the compound’s reactivity and stability?

  • Methodological Answer :
  • Electron Effects : The nitro group at position 6 is strongly electron-withdrawing, enhancing the electrophilicity of the quinazoline core.
  • Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Nitro groups at positions 2 and 6 may show differential sensitivity to photodegradation.

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of 2-(2-Amino-5-nitrophenyl)-6-nitroquinazolin-4-amine derivatives?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or COMSOL to model transition states during cyclization. Predict reaction barriers for different amines.
  • Machine Learning : Train models on existing synthetic data (e.g., reaction time, yield) to predict optimal conditions for new derivatives .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets using standardized metrics (e.g., fold-change in TNF-α vs. absolute concentration).
  • Structure-Activity Landscapes : Map substituent effects (e.g., alkylation at the amino group) to activity cliffs. Validate with isogenic cell lines to control genetic variability .

Q. How can researchers design experiments to probe the compound’s mechanism of action beyond cytokine suppression?

  • Methodological Answer :
  • Omics Approaches : Perform RNA-seq on treated macrophages to identify differentially expressed pathways (e.g., NF-κB, MAPK).
  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down target proteins. Validate hits via SPR or ITC .

Q. What advanced techniques validate the compound’s interaction with proposed molecular targets?

  • Methodological Answer :
  • X-Ray Crystallography : Co-crystallize the compound with purified TNF-α or IL-6 receptors.
  • Microscale Thermophoresis (MST) : Measure binding affinities (Kd_d) in physiological buffers. Compare with SPR for cross-validation .

Q. How can high-throughput screening (HTS) pipelines be adapted for this compound’s derivatives?

  • Methodological Answer :
  • Automated Synthesis : Use liquid-handling robots for parallel synthesis of 96 derivatives (varying amines and nitro positions).
  • HTS Workflow : Screen against a panel of inflammatory targets (e.g., COX-2, iNOS) using fluorescence polarization assays. Prioritize hits with >50% inhibition and selectivity indices >10 .

Key Data from Literature

  • Synthesis Yield : Cyclization in acetic acid typically achieves 60–75% yield .
  • Biological Activity : Derivatives show TNF-α suppression with IC50_{50} values of 1.2–8.7 μM, outperforming dexamethasone (IC50_{50} = 12.3 μM) in LPS models .
  • Stability : Nitro groups degrade by <5% under accelerated conditions when stored in argon .

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